Cetyl Myristoleate vs. Cetyl Myristate and Cetyl Oleate: Direct Anti-Arthritic Protection Comparison in Adjuvant-Induced Arthritis Rat Model
In the original isolation and characterization study, cetyl myristoleate was directly compared against three structurally related cetylated fatty acid esters for protective efficacy against adjuvant-induced polyarthritis in rats [1]. The study employed Freund's complete adjuvant to induce arthritis and evaluated the compounds under identical experimental conditions. Cetyl myristoleate afforded good protection, while cetyl oleate gave lesser protection. Critically, both cetyl myristate (the saturated analog differing by absence of the cis-9 double bond) and cetyl elaidate (the trans isomer of cetyl oleate) appeared to be virtually ineffective [1].
| Evidence Dimension | Protective efficacy against adjuvant-induced arthritis in rats |
|---|---|
| Target Compound Data | Good protection (qualitative assessment) |
| Comparator Or Baseline | Cetyl oleate: lesser protection; Cetyl myristate: virtually ineffective; Cetyl elaidate: virtually ineffective |
| Quantified Difference | Qualitative ranking: CMO > cetyl oleate >> cetyl myristate ≈ cetyl elaidate (ineffective) |
| Conditions | Adjuvant-induced polyarthritis in rats; Freund's adjuvant injection; comparative dosing under identical protocol (J Pharm Sci 1994) |
Why This Matters
This direct head-to-head comparison establishes that the cis-9 monounsaturated structure of CMO is essential for anti-arthritic activity, and that substituting with the saturated analog (cetyl myristate) or alternative CFAs eliminates protective efficacy.
- [1] Diehl HW, May EL. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats. J Pharm Sci. 1994;83(3):296-9. PMID: 8207671. View Source
